Comparative Molecular Weight and Lipophilicity vs. 5-(Trifluoromethyl)pyridin-3-amine
6-Methyl-5-(trifluoromethyl)pyridin-3-amine possesses a higher molecular weight (176.14 g/mol) compared to its non-methylated analog, 5-(trifluoromethyl)pyridin-3-amine (162.11 g/mol) . The presence of the 6-methyl group also increases the compound's lipophilicity (logP) relative to the comparator, although exact values may vary. This increase in lipophilicity and molecular size can be a critical differentiator in medicinal chemistry campaigns, where subtle changes in these parameters can drastically alter a drug candidate's membrane permeability, volume of distribution, and overall pharmacokinetic profile.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 176.14 g/mol |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyridin-3-amine: 162.11 g/mol |
| Quantified Difference | +14.03 g/mol (approx. 8.7% increase) |
| Conditions | Standard molecular weight calculation |
Why This Matters
The increased molecular weight and lipophilicity provide a clear basis for selecting this compound over its non-methylated analog when designing molecules intended to cross biological membranes or achieve specific physicochemical property targets.
